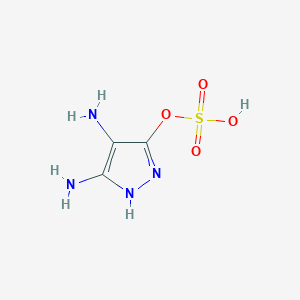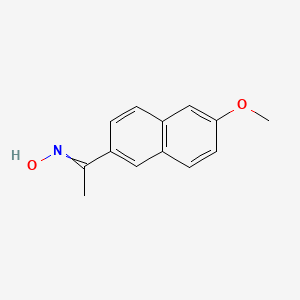![molecular formula C19H26O3 B14785779 (3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione](/img/structure/B14785779.png)
(3aS,3bR,9aS,9bS,11aS)-9a-(hydroxymethyl)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Hydroxyandrost-4-ene-3,17-dione is an organic compound with the molecular formula C19H26O3. It is a hydroxylated derivative of androst-4-ene-3,17-dione and belongs to the class of steroids. This compound is significant in the field of biochemistry and pharmacology due to its role as an intermediate in the synthesis of various steroid hormones and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
19-Hydroxyandrost-4-ene-3,17-dione can be synthesized through the microbial transformation of phytosterols. The process involves the use of specific microorganisms such as Mycobacterium fortuitum, which can hydroxylate androst-4-ene-3,17-dione at the C19 position . The reaction conditions typically include the use of mineral acids in organic solvents to achieve dehydration and isomerization .
Industrial Production Methods
Industrial production of 19-Hydroxyandrost-4-ene-3,17-dione often involves the bioconversion of phytosterols using genetically modified strains of microorganisms. These strains are engineered to enhance the yield and purity of the desired product by blocking specific metabolic pathways that lead to by-product formation .
Chemical Reactions Analysis
Types of Reactions
19-Hydroxyandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Conversion to androst-4-ene-3,17-dione.
Reduction: Formation of 19-hydroxyandrost-4-ene-3,17-diol.
Substitution: Introduction of different functional groups at the C19 position.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acids, organic solvents, and specific enzymes produced by microorganisms. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include androst-4-ene-3,17-dione, 19-hydroxyandrost-4-ene-3,17-diol, and various substituted derivatives of the parent compound .
Scientific Research Applications
19-Hydroxyandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of steroid hormones and other bioactive compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of hormonal disorders and inflammatory conditions.
Mechanism of Action
The mechanism of action of 19-Hydroxyandrost-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. It acts as a precursor for the synthesis of other steroid hormones, which then exert their effects through binding to steroid receptors and modulating gene expression. The molecular targets and pathways involved include the androgen receptor and the glucocorticoid receptor pathways .
Comparison with Similar Compounds
Similar Compounds
- Androst-4-ene-3,17-dione
- Androsta-1,4-diene-3,17-dione
- 9α-Hydroxyandrost-4-ene-3,17-dione
Uniqueness
19-Hydroxyandrost-4-ene-3,17-dione is unique due to the presence of a hydroxyl group at the C19 position, which imparts distinct chemical and biological properties. This hydroxylation enhances its reactivity and its role as an intermediate in the synthesis of more complex steroid compounds .
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(10S,13S)-10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14?,15?,16?,18-,19+/m0/s1 |
InChI Key |
XGUHPTGEXRHMQQ-CXOXHQNKSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CC[C@]34CO |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)


![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)
![(5R)-5-[[[(2S)-1-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-phenylbut-3-en-2-yl]amino]methyl]-5-ethenylpyrrolidin-2-one](/img/structure/B14785736.png)

![Spiro[4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-ol](/img/structure/B14785744.png)


![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)


